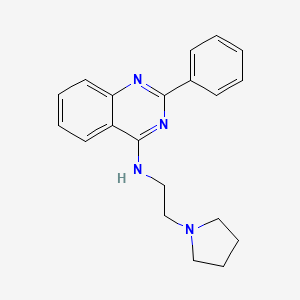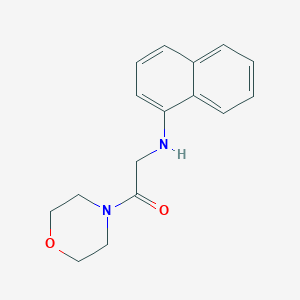
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine, also known as PPQ or PPQ-102, is a small molecule that has shown promising results in scientific research. This compound belongs to the quinazoline family and has a molecular weight of 344.45 g/mol. PPQ has been synthesized using various methods and has been found to have a wide range of potential applications in scientific research.
作用机制
The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have anti-inflammatory properties, and to be effective in reducing oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying various cellular processes. However, one limitation of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine.
未来方向
There are several future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases.
合成方法
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-pyrrolidin-1-ylethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine as a white crystalline solid. Other methods of synthesis include the use of different catalysts and reaction conditions.
科学研究应用
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have potential as a neuroprotective agent, and as a treatment for diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24/h1-5,8-11H,6-7,12-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOFYNHQPRAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)


![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)



